(2S,3R)-2-phenyl-3-propan-2-ylaziridine
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Overview
Description
(2S,3R)-2-phenyl-3-propan-2-ylaziridine is a chiral aziridine compound characterized by its unique three-membered ring structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-phenyl-3-propan-2-ylaziridine typically involves the enantioselective aziridination of alkenes. One common method is the reaction of a chiral amine with an alkene in the presence of a suitable oxidant. For example, the reaction of (S)-2-phenylpropan-2-amine with an alkene under oxidative conditions can yield the desired aziridine with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of chiral catalysts to ensure high enantioselectivity. The process typically includes the use of transition metal catalysts, such as rhodium or copper complexes, which facilitate the aziridination reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-phenyl-3-propan-2-ylaziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen-containing heterocycles.
Reduction: Primary and secondary amines.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
(2S,3R)-2-phenyl-3-propan-2-ylaziridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-phenyl-3-propan-2-ylaziridine involves its interaction with various molecular targets, including enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-phenyl-2-propan-2-ylaziridine: Similar structure but different substitution pattern.
(2S,3R)-2-phenyl-3-methylaziridine: Similar structure with a methyl group instead of a propan-2-yl group.
(2S,3R)-2-phenyl-3-ethylaziridine: Similar structure with an ethyl group instead of a propan-2-yl group.
Uniqueness
(2S,3R)-2-phenyl-3-propan-2-ylaziridine is unique due to its specific chiral configuration and the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. These properties make it a valuable intermediate in asymmetric synthesis and a useful tool in the development of chiral pharmaceuticals .
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2S,3R)-2-phenyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C11H15N/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t10-,11+/m1/s1 |
InChI Key |
FBPLCKGWKGGAQI-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](N1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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